molecular formula C6H10O3 B3378163 Methyl 2-methyl-4-oxobutanoate CAS No. 13865-21-9

Methyl 2-methyl-4-oxobutanoate

Cat. No. B3378163
CAS RN: 13865-21-9
M. Wt: 130.14 g/mol
InChI Key: MEHIMRNYHHEUFC-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-4-oxobutanoate” is an organic compound with the molecular formula C6H10O3 . It is an important industrial intermediate . It is characterized by several important properties. Firstly, it is a colorless oil with a pleasant fruity odor . Secondly, this compound is highly soluble in water, ethanol, and other polar solvents .


Synthesis Analysis

“Methyl 2-methyl-4-oxobutanoate” can be synthesized from L-aspartic acid, by selective methylation in the presence of SOCl2 to give 4-methyl L-aspartate hydrochloride, which was subjected to Boc-protection, acylation with ethyl chloroformate and reduction by NaBH4, followed by oxidization by NaClO/TEMPOmethyl (3S)-3- (tert-butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin, was synthesized with an overall yield of about 41% .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-4-oxobutanoate” is characterized by the presence of a carbonyl group and an ester group . The molecular formula is C6H10O3, and the average mass is 130.142 Da .


Chemical Reactions Analysis

“Methyl 2-methyl-4-oxobutanoate” exhibits reactivity as both an ester and a ketone. It can undergo esterification reactions with alcohols, resulting in the formation of different esters. Additionally, it can participate in nucleophilic addition reactions due to the presence of the carbonyl group, which adds versatility to its applications .


Physical And Chemical Properties Analysis

“Methyl 2-methyl-4-oxobutanoate” is a colorless oil with a pleasant fruity odor . It is highly soluble in water, ethanol, and other polar solvents . The molecular weight of the compound is 130.14 .

Scientific Research Applications

Synthesis of Indole Derivatives

Methyl 2-methyl-4-oxobutanoate can be used as a starting material to synthesize indole derivatives via Fischer indolization of arylhydrazines using propylphosphonic anhydride .

Synthesis of Picrotoxinin

This compound plays a crucial role in the synthesis of (−)-picrotoxinin, a natural product and neurotoxic sesquiterpenoid . Picrotoxinin is a potent antagonist for GABA(A) receptors and is often used in scientific research to study these receptors.

Preparation of Phalarine Core Structure

Methyl 2-methyl-4-oxobutanoate is used to prepare the core structure of phalarine, a natural product found in perennial grass . Phalarine is a type of indole alkaloid, which are compounds of interest in medicinal chemistry due to their diverse biological activities.

Asymmetric Synthesis

Methyl 2-methyl-4-oxobutanoate is used in asymmetric synthesis, such as the synthesis of 1-hydroxymethylpyrrolizidine alkaloids . Asymmetric synthesis is a key process in the production of pharmaceuticals, as it allows for the selective production of one enantiomer over the other.

Efficient Synthetic Methodologies

This compound is used in efficient synthetic methodologies, such as the Cu (I)-catalyzed enantioselective addition of nitromethane . This type of reaction is important in the field of organic chemistry for the production of chiral molecules.

Safety and Hazards

“Methyl 2-methyl-4-oxobutanoate” is potentially hazardous and can cause skin and eye irritation, as well as respiratory irritation . It is crucial to wear appropriate personal protective equipment such as gloves and goggles to prevent skin and eye contact .

Future Directions

“Methyl 2-methyl-4-oxobutanoate” is an important industrial intermediate and has valuable applications in various industries and laboratory settings . It is also useful as a model substrate during exploring the asymmetric henry reaction since it can assemble a stereodefined lactam with high efficiency and enantiomeric purity . Future research may focus on exploring more applications of this compound in different synthetic pathways.

properties

IUPAC Name

methyl 2-methyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(3-4-7)6(8)9-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHIMRNYHHEUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701255344
Record name Butanoic acid, 2-methyl-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-4-oxobutanoate

CAS RN

13865-21-9
Record name Butanoic acid, 2-methyl-4-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13865-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-methyl-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methyl-4-oxobutanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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